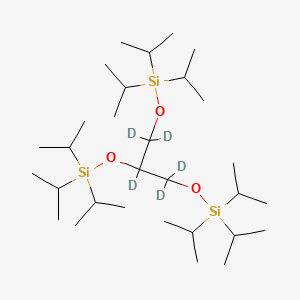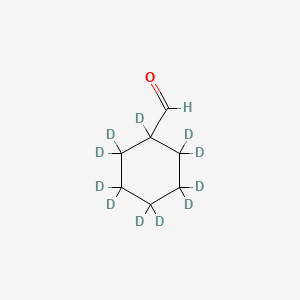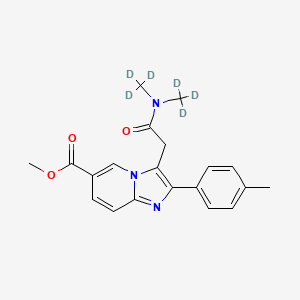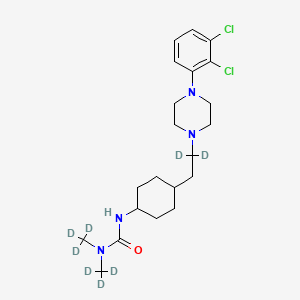
Cariprazine-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cariprazine-d8 is a deuterated form of Cariprazine, an atypical antipsychotic used primarily for the treatment of schizophrenia and bipolar disorder. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Cariprazine, as the presence of deuterium atoms can influence the compound’s stability and metabolic rate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cariprazine-d8 involves the incorporation of deuterium atoms into the Cariprazine molecule. One common method is to start with deuterated precursors. For instance, the synthesis might involve the reaction of trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexanamine with N,N-dimethylcarbamoyl chloride in the presence of deuterated solvents and reagents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated solvents and reagents is crucial to maintain the deuterium content in the final product.
Chemical Reactions Analysis
Types of Reactions
Cariprazine-d8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are useful for further pharmacological studies.
Scientific Research Applications
Cariprazine-d8 is extensively used in scientific research due to its unique properties:
Chemistry: Used to study the stability and reactivity of deuterated compounds.
Biology: Helps in understanding the metabolic pathways and biological effects of Cariprazine.
Medicine: Used in pharmacokinetic studies to evaluate the drug’s behavior in the body.
Industry: Employed in the development of new antipsychotic drugs with improved efficacy and reduced side effects .
Mechanism of Action
Cariprazine-d8, like Cariprazine, acts as a partial agonist at dopamine D2 and D3 receptors and serotonin 5-HT1A receptors. It also acts as an antagonist at serotonin 5-HT2A receptors. The presence of deuterium atoms can influence the binding affinity and metabolic stability of the compound, potentially leading to differences in its pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
Aripiprazole: Another atypical antipsychotic with partial agonist activity at D2 receptors.
Brexpiprazole: Similar to Cariprazine but with different receptor binding profiles.
Lamotrigine: Used for bipolar disorder but with a different mechanism of action.
Uniqueness
Cariprazine-d8 is unique due to its deuterium content, which provides enhanced metabolic stability and allows for detailed pharmacokinetic studies. This makes it a valuable tool in both research and clinical settings .
Properties
Molecular Formula |
C21H32Cl2N4O |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
3-[4-[2,2-dideuterio-2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]-1,1-bis(trideuteriomethyl)urea |
InChI |
InChI=1S/C21H32Cl2N4O/c1-25(2)21(28)24-17-8-6-16(7-9-17)10-11-26-12-14-27(15-13-26)19-5-3-4-18(22)20(19)23/h3-5,16-17H,6-15H2,1-2H3,(H,24,28)/i1D3,2D3,11D2 |
InChI Key |
KPWSJANDNDDRMB-KEWKYEQZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=O)NC1CCC(CC1)CC([2H])([2H])N2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl)C([2H])([2H])[2H] |
Canonical SMILES |
CN(C)C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


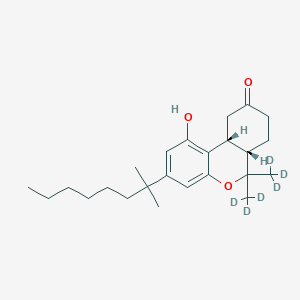

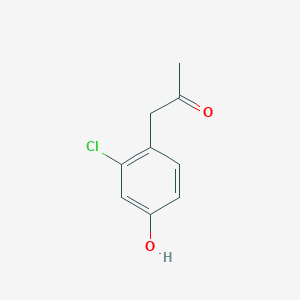
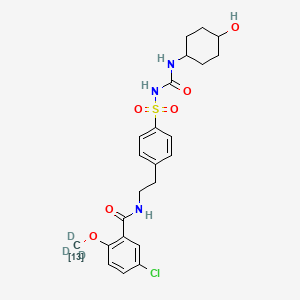
![(3R,5S,8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-4,5,6,7,8,9,11,12,15,16-decahydro-3H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13443036.png)
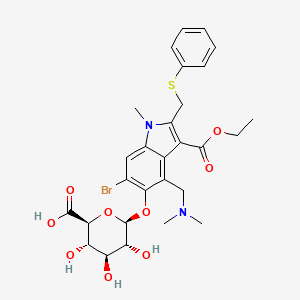

![N-[9-[(2R,4S,5R)-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-5-(trityloxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13443060.png)
![(11R,15S)-7-chloro-11,15-dihydroxy-23-methoxy-3,13-dimethyl-3,13,16-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(23),2(10),4(9),5,7,17,19,21-octaene-12,14-dione](/img/structure/B13443068.png)
![N-[(+)-Jasmonoyl]-(L)-isoleucine](/img/structure/B13443070.png)

